Cas no 178358-58-2 (Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite))

Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) structure
178358-58-2 structure
Product Name:Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
CAS No:178358-58-2
MF:C72H100O4P2
MW:1091.50954341888
CID:2782932
PubChem ID:22672285
Update Time:2025-04-21

Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) Chemical and Physical Properties

Names and Identifiers

    • 178358-58-2
    • NS00131856
    • Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
    • SCHEMBL6629627
    • DTXSID90627482
    • XMKVUPOWKZQBDQ-UHFFFAOYSA-N
    • Inchi: 1S/C72H100O4P2/c1-45-37-59(55(69(17,18)19)41-51(45)65(5,6)7)73-77(74-60-38-46(2)52(66(8,9)10)42-56(60)70(20,21)22)63-36-32-35-50(49-33-30-29-31-34-49)64(63)78(75-61-39-47(3)53(67(11,12)13)43-57(61)71(23,24)25)76-62-40-48(4)54(68(14,15)16)44-58(62)72(26,27)28/h29-44H,1-28H3
    • InChI Key: XMKVUPOWKZQBDQ-UHFFFAOYSA-N
    • SMILES: P(C1=C(C2C=CC=CC=2)C=CC=C1P(OC1=CC(C)=C(C=C1C(C)(C)C)C(C)(C)C)OC1=CC(C)=C(C=C1C(C)(C)C)C(C)(C)C)(OC1=CC(C)=C(C=C1C(C)(C)C)C(C)(C)C)OC1=CC(C)=C(C=C1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 1090.70968566Da
  • Monoisotopic Mass: 1090.70968566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 78
  • Rotatable Bond Count: 19
  • Complexity: 1740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 25
  • Topological Polar Surface Area: 36.9Ų

Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) Related Literature

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